

Elucidating the Chemical Architecture of 7-O-Acetylneocaesalpin N: A Technical Guide

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Compound of Interest

Compound Name: 7-O-Acetylneocaesalpin N

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Disclaimer: As of late 2025, "**7-O-Acetylneocaesalpin N**" does not correspond to a known compound in publicly accessible scientific literature. Therefore, this document presents a hypothetical yet technically rigorous guide to its structural elucidation. The proposed structure and corresponding spectral data are based on known cassane diterpenoids isolated from the Caesalpinia genus, particularly those featuring nitrogen and acetate functionalities, to provide a realistic framework for researchers.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the methodologies and data interpretation required to determine the chemical structure of a novel cassane diterpenoid.

Proposed Structure and Molecular Formula

Based on its nomenclature, **7-O-Acetylneocaesalpin N** is proposed to be a cassane-type diterpenoid. The core structure is a tetracyclic system. The name implies an acetyl group at the C-7 hydroxyl position and a nitrogen atom incorporated into the skeleton, possibly as a bridge, similar to other known nitrogen-containing cassane diterpenoids.

- Proposed Molecular Formula: C22H29NO5
- Calculated Exact Mass: 387.2046 g/mol

High-resolution mass spectrometry (HR-MS) would be the first step to confirm this molecular formula.



Spectroscopic Data Analysis

The cornerstone of structure elucidation lies in the detailed analysis of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the hypothetical, yet expected, quantitative data for our proposed structure.

Table 1: High-Resolution Mass Spectrometry (HR-MS)

Data

lon	Calculated m/z	Observed m/z	Mass Error (ppm)	Inferred Formula
[M+H] ⁺	388.2124	388.2120	-1.0	C22H30NO5
[M+Na]+	410.1943	410.1938	-1.2	C22H29NNaO5

Table 2: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)



Position	δC (ppm)	δΗ (ррт)	Multiplicity (J in Hz)	Key HMBC Correlation s (¹H → ¹³C)	Key COSY Correlation s (¹H ↔ ¹H)
1	38.5	1.75, 1.50	m	C-2, C-3, C- 5, C-10, C-20	H-2
2	19.1	1.60	m	C-1, C-3, C- 4, C-10	H-1, H-3
3	41.2	1.45	m	C-1, C-2, C- 4, C-5, C-18	H-2
4	34.5	-	-	-	-
5	50.1	1.62	dd (12.0, 2.5)	C-3, C-4, C- 6, C-7, C-10, C-18, C-19	H-6
6	28.3	2.10, 1.85	m	C-5, C-7, C- 8, C-10	H-5, H-7
7	75.8	5.15	t (3.0)	C-5, C-6, C- 8, C-9, C-14, Acetyl C=O	H-6, H-8
8	45.2	2.25	m	C-6, C-7, C- 9, C-11, C- 14, C-15	H-7, H-9, H- 14
9	55.6	1.80	d (6.5)	C-8, C-10, C- 11, C-12, C- 14, C-20	H-8, H-11
10	37.9	-	-	-	-
11	130.1	5.95	d (9.5)	C-8, C-9, C- 10, C-12, C- 13	H-12
12	125.5	6.10	d (9.5)	C-9, C-11, C- 13, C-14	H-11



13	145.8	-	-	-	-
14	48.3	2.80	br s	C-7, C-8, C- 9, C-12, C- 13, C-15, C- 16	H-8
15	175.2	-	-	-	-
16	70.5	4.85	S	C-13, C-14, C-15, C-17	H-17
17	21.5	1.25	d (7.0)	C-13, C-16	H-16
18	28.0	1.10	S	C-3, C-4, C- 5, C-19	-
19	65.4	3.80, 3.50	d (12.5), d (12.5)	C-3, C-4, C- 5, C-18, C-20	-
20	88.1	4.90	S	C-1, C-5, C- 9, C-10, C-19	-
7-OAc	170.5	-	-	-	-
7-OAc	21.1	2.05	S	C-7, Acetyl C=O	-

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality data for structural elucidation.

Isolation and Purification

The compound would hypothetically be isolated from the seeds or roots of a Caesalpinia species. The dried plant material would be ground and extracted with methanol (MeOH). The crude extract would then be subjected to a series of chromatographic separations.

• Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).



- Column Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to silica gel column chromatography, eluting with a gradient of hexane-EtOAc.
- Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

High-Resolution Mass Spectrometry (HR-MS)

- Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent).
- Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
- Sample Infusion: The purified sample (0.1 mg/mL in MeOH) is infused directly at a flow rate of 5 μ L/min.
- MS Parameters:
 - Sheath Gas Flow Rate: 10 units
 - Aux Gas Flow Rate: 2 units
 - Spray Voltage: 3.5 kV
 - Capillary Temperature: 320 °C
 - Scan Range: m/z 100-1000
 - Resolution: 140,000

NMR Spectroscopy

- Instrument: Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
- Sample Preparation: Approximately 5 mg of the pure compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Experiments:

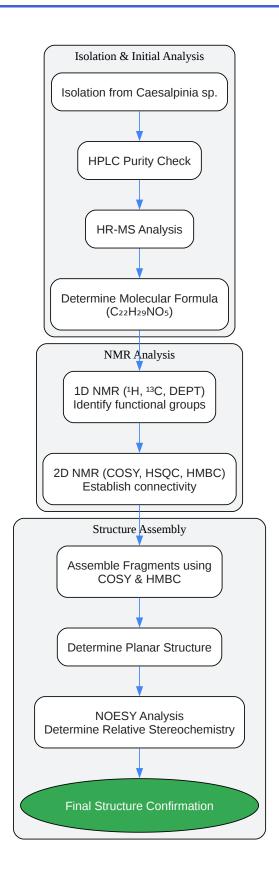


- ¹H NMR: Standard proton experiment. Key parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1.0 s.
- ¹³C NMR: Standard carbon experiment with proton decoupling. Key parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2.0 s.
- DEPT-135: Used to differentiate between CH, CH₂, and CH₃ signals.
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (¹H-¹H correlations).
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations (¹H-¹³C).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 proton-carbon correlations (¹H-¹³C). The experiment is optimized for a long-range coupling constant of 8 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Structure Elucidation Workflow & Key Correlations

The logical process of piecing together the molecular structure relies on integrating all spectroscopic data. This workflow and the key 2D NMR correlations are visualized below.

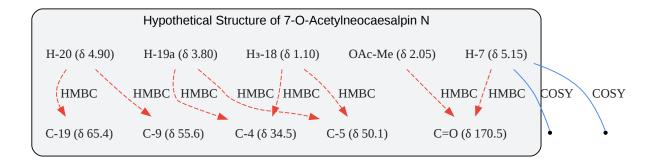




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Caption: Workflow for the structure elucidation of a novel natural product.





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Caption: Key hypothetical 2D NMR correlations for structure assembly.

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